molecular formula C22H21N3O6S2 B2460662 Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate CAS No. 866866-13-9

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2460662
CAS No.: 866866-13-9
M. Wt: 487.55
InChI Key: BOIBYZKUPICEHA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a synthetic compound known for its complex structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves multiple steps, typically starting with the preparation of the pyrimidine core. The process includes:

    Formation of the Pyrimidine Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the Tosyl Group: The tosyl group is introduced to the pyrimidine ring through a sulfonation reaction.

    Thioether Formation: The thioether linkage is formed by reacting the tosylated pyrimidine with a suitable thiol compound.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the tosyl group, leading to different products.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((6-oxo-5-methyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
  • Ethyl 4-(2-((6-oxo-5-ethyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Uniqueness

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is unique due to the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

866866-13-9

Molecular Formula

C22H21N3O6S2

Molecular Weight

487.55

IUPAC Name

ethyl 4-[[2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O6S2/c1-3-31-21(28)15-6-8-16(9-7-15)24-19(26)13-32-22-23-12-18(20(27)25-22)33(29,30)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

BOIBYZKUPICEHA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C

solubility

not available

Origin of Product

United States

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